molecular formula C38H60N2O6 B15185365 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone CAS No. 93843-31-3

4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone

Cat. No.: B15185365
CAS No.: 93843-31-3
M. Wt: 640.9 g/mol
InChI Key: QXKUMQBKIFBLMH-YXTVXKGXSA-N
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Description

4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone is a complex organic compound with a unique structure It is characterized by the presence of a benzaldehyde group, a hydroxypropoxy group, and an isononyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone typically involves multiple steps. The initial step often includes the preparation of the benzaldehyde derivative, followed by the introduction of the hydroxypropoxy group through a nucleophilic substitution reaction. The isononyloxy group is then added via an esterification reaction. The final step involves the formation of the hydrazone by reacting the aldehyde with a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxy and isononyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde
  • 4-(2-Hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone

Uniqueness

The uniqueness of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93843-31-3

Molecular Formula

C38H60N2O6

Molecular Weight

640.9 g/mol

IUPAC Name

1-[4-[(E)-[(E)-[4-[2-hydroxy-3-(7-methyloctoxy)propoxy]phenyl]methylidenehydrazinylidene]methyl]phenoxy]-3-(7-methyloctoxy)propan-2-ol

InChI

InChI=1S/C38H60N2O6/c1-31(2)13-9-5-7-11-23-43-27-35(41)29-45-37-19-15-33(16-20-37)25-39-40-26-34-17-21-38(22-18-34)46-30-36(42)28-44-24-12-8-6-10-14-32(3)4/h15-22,25-26,31-32,35-36,41-42H,5-14,23-24,27-30H2,1-4H3/b39-25+,40-26+

InChI Key

QXKUMQBKIFBLMH-YXTVXKGXSA-N

Isomeric SMILES

CC(CCCCCCOCC(O)COC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OCC(O)COCCCCCCC(C)C)C

Canonical SMILES

CC(C)CCCCCCOCC(COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCC(COCCCCCCC(C)C)O)O

Origin of Product

United States

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